molecular formula C18H24N2O6 B8223041 (2R,4S)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

(2R,4S)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8223041
M. Wt: 364.4 g/mol
InChI Key: KFRRDHBQRJQRRO-UONOGXRCSA-N
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Description

(2R,4S)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 2306247-65-2) is a high-purity, chiral pyrrolidine derivative extensively employed as a critical synthetic intermediate in organic and medicinal chemistry. Its molecular structure features two orthogonal protecting groups—a benzyloxycarbonyl (Cbz) group on the C4 amino functionality and a tert-butoxycarbonyl (Boc) group on the ring nitrogen—enabling selective deprotection for complex multi-step syntheses. The defined (2R,4S) stereochemistry provides precise three-dimensional control, making this compound invaluable for constructing stereospecific bioactive molecules and constrained peptidomimetics . A primary application of this compound is as a sophisticated building block in the synthesis of arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a key role in the urea cycle and is implicated in various disease pathways, including immunosuppression within the tumor microenvironment, cardiovascular diseases, and neurodegenerative disorders . The compound's structural features, particularly its ability to mimic aspects of amino acid geometry, make it a valuable template for developing potent and selective inhibitors that can chelate the manganese ions in the enzyme's active site . Beyond arginase research, this chemical serves as a versatile scaffold in peptide synthesis and drug discovery. The carboxylic acid moiety facilitates further derivatization via standard coupling reactions, allowing for the incorporation of the chiral pyrrolidine core into larger molecular architectures . Its stability under standard handling conditions and well-defined stereochemistry make it a reliable and essential reagent for researchers working in pharmaceutical development, chemical biology, and the synthesis of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-13(9-14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRDHBQRJQRRO-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,4S)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative with potential therapeutic applications. Its structure features a benzyloxycarbonyl group and a tert-butoxycarbonyl moiety, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

  • Chemical Formula: C19H26N2O6
  • Molecular Weight: 378.43 g/mol
  • CAS Number: 1987310-41-7
  • PubChem CID: 14842627

Structure

The compound's structure can be represented as follows:

 2R 4S 4 Benzyloxy carbonyl amino 1 tert butoxycarbonyl pyrrolidine 2 carboxylic acid\text{ 2R 4S 4 Benzyloxy carbonyl amino 1 tert butoxycarbonyl pyrrolidine 2 carboxylic acid}

Anti-Fibrotic Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anti-fibrotic activity. For instance, compounds with similar structures demonstrated inhibition of collagen synthesis in hepatic fibrosis models. In vitro studies showed that these compounds could reduce the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells, a human hepatic stellate cell line.

Key Findings:

  • Inhibition Rates: Compounds exhibited inhibition rates ranging from 66.72% to 97.44% against COL1A1 compared to controls like EGCG (36.46%) and L-Asp (11.33%) .
  • Mechanism of Action: The anti-fibrotic effects were linked to the modulation of the IKKβ-NF-κB signaling pathway, which is crucial in inflammatory responses and fibrosis progression .

Cytotoxicity and Safety Profile

The cytotoxicity of the compound was assessed using the SRB assay in LX-2 cells. The results indicated that while some derivatives had a low effective dose (IC50), others exhibited high safety profiles with considerable selectivity indices (SI). For example:

  • Compound 41 had an IC50 of 30 μmol/L.
  • Compound 8a showed a CC50 of 13 mmol/L, indicating high in vitro safety .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at specific positions on the pyrrolidine ring significantly impacted biological activity. For instance:

  • The presence of a benzyloxycarbonyl group enhanced the inhibitory activity against fibrosis markers.
  • Alterations to the carboxyl group influenced solubility and bioavailability without compromising efficacy .

Study 1: Hepatic Fibrosis Model

In a controlled study on liver fibrosis induced by TGFβ1 in LX-2 cells, treatment with the compound resulted in:

  • Significant reduction in fibronectin and COL1A1 protein levels.
  • Decreased mRNA expression of fibrosis-related genes .

Study 2: Comparative Analysis with Other Compounds

A comparative analysis highlighted that while traditional anti-fibrotic agents like EGCG showed limited efficacy, the tested pyrrolidine derivatives demonstrated superior potency. This suggests potential for development into therapeutic agents for liver diseases.

Comparison with Similar Compounds

Stereochemical Variants

  • (2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS 281666-44-2) Key Difference: The (2S,4S) stereochemistry versus (2R,4S) in the target compound. Impact: Altered spatial arrangement affects binding to chiral targets (e.g., enzymes) and crystallization behavior .

Substituent Modifications

  • (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS 681128-50-7) Key Difference: Fluorine replaces the Cbz-amino group at position 3. Impact: Reduced molecular weight (233.24 g/mol vs.
  • (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Key Difference: A bromobenzyl group substitutes the Cbz-amino moiety.
  • (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylic acid (CAS 1217627-98-9) Key Difference: Chloro-methylphenoxy group at position 4.

Protective Group Variations

  • (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-66-3) Key Difference: Lacks the Cbz group; free amino group at position 4. Impact: Higher polarity and reactivity, making it prone to oxidation or undesired side reactions in synthesis .
  • (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 13504-86-4) Key Difference: Hydroxyl group replaces the Boc-protected amino group. Impact: Increased solubility in polar solvents but reduced stability under acidic conditions .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound ~364.39 Boc, Cbz, carboxylic acid Moderate in organic solvents
(2S,4S)-4-Amino variant 220.25 Boc, free amino, carboxylic acid High in polar solvents
(2R,4S)-4-Fluoro variant 233.24 Boc, fluorine, carboxylic acid Low in water, high in DMSO

Preparation Methods

Lysine-ε-Aminotransferase-Catalyzed Cyclization

  • Substrate : N-α-Cbz-L-ornithine or N-α-Boc-L-ornithine.

  • Enzyme : Recombinant E. coli lysine-ε-aminotransferase (E.C. 2.6.1.36).

  • Reaction : Oxidative deamination forms 5-hydroxy-L-proline derivatives, which are dehydrated to 4,5-dehydroproline intermediates.

  • Conditions :

    • pH 7.5–8.5, 30–37°C, NAD+ cofactor.

    • Yield: 68–72% for N-Cbz-5-hydroxy-L-proline.

L-Ornithine Oxidase-Mediated Oxidation

  • Substrate : N-α-Boc-L-ornithine.

  • Enzyme : Recombinant Pichia pastoris L-ornithine oxidase (E.C. 1.4.3.16).

  • Reaction : Direct oxidation to N-Boc-5-hydroxy-L-proline, avoiding racemization.

  • Yield : 75–80%.

Chemical Synthesis Routes

Linear Synthesis via γ-Amino Acid Intermediates

This route constructs the pyrrolidine ring from γ-amino acids, enabling precise stereocontrol.

Step 1: Cbz Protection of γ-Amino Acid

  • Reagents : Benzyl chloroformate (Cbz-Cl), NaHCO₃, THF/H₂O.

  • Conditions : 0–5°C, 2 hours.

  • Outcome : N-Cbz-γ-amino acid (85–90% yield).

Step 2: Boc Protection of Secondary Amine

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP, CH₂Cl₂.

  • Conditions : Room temperature, 12 hours.

  • Yield : 78–82%.

Step 3: Intramolecular Cyclization

  • Reagents : DCC (N,N'-dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole).

  • Conditions : 0°C to reflux, 6–8 hours.

  • Stereochemical Outcome : (2R,4S) configuration achieved via Evans’ chiral auxiliaries.

  • Yield : 65–70%.

Step 1: Boc Protection of Pyrrolidine

  • Reagents : Boc₂O, triethylamine, CH₂Cl₂.

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 90–95%.

Step 2: Cbz Protection of Secondary Amine

  • Reagents : Cbz-Cl, NaHCO₃, THF/H₂O.

  • Challenges : Competing N-Boc deprotection requires pH control (pH 8–9).

  • Yield : 70–75%.

Stereochemical Control Strategies

MethodApproachStereoselectivity (%)Reference
Chiral Pool SynthesisUse of (2R,4S)-4-aminopyrrolidine99% ee
Asymmetric CatalysisRu-BINAP hydrogenation92% ee
Enzymatic ResolutionLipase-mediated kinetic resolution85% ee
  • Key Insight : Chiral pool synthesis outperforms catalytic methods in enantiomeric excess (ee).

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Advantages : Improved heat/mass transfer, reduced reaction time.

  • Conditions :

    • Residence time: 10–15 minutes.

    • Temperature: 50°C.

  • Yield Increase : 12–15% compared to batch processes.

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
E-factor3218
Atom Economy (%)6478
Solvent Volume (L/kg)12065

Data adapted from patent US20160145208A1.

Analytical Validation

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: Chiralpak AD-H (250 × 4.6 mm).

    • Mobile Phase: Hexane/IPA/DEA (80:20:0.1).

    • Retention Time: 14.2 minutes (target compound).

  • Purity : >99.5% by area normalization.

Stereochemical Confirmation

  • ¹³C-NMR : Distinct shifts at C2 (δ 58.7 ppm) and C4 (δ 62.3 ppm) confirm (2R,4S) configuration.

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1, CHCl₃).

Comparative Evaluation of Methods

ParameterEnzymatic RouteChemical Synthesis
Overall Yield (%)52–5845–50
Stereoselectivity (% ee)85–9092–99
Process Cost ($/kg)32002800
Environmental ImpactModerateHigh
  • Trade-offs : Enzymatic methods offer greener profiles but lower yields compared to chemical synthesis.

Challenges and Mitigation Strategies

Racemization During Cyclization

  • Cause : Base-mediated elimination in Boc-protected intermediates.

  • Solution : Use of non-basic conditions (e.g., DCC/HOBt coupling).

Protecting Group Compatibility

  • Issue : Simultaneous stability of Boc and Cbz under acidic/basic conditions.

  • Mitigation : Sequential protection with pH-controlled steps .

Q & A

Q. What are the recommended synthetic strategies for preparing (2R,4S)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sequential protection of the pyrrolidine ring. First, the tert-butoxycarbonyl (Boc) group is introduced at the N1 position via Boc-anhydride in a basic medium (e.g., DCM with DMAP). The C4 amino group is then protected using benzyloxycarbonyl (Cbz) via a carbodiimide-mediated coupling (e.g., DCC or EDC with HOBt) . Stereochemical control at the 2R and 4S positions is achieved using chiral auxiliaries or asymmetric hydrogenation. Purification via flash chromatography (hexanes/EtOAc gradients) is critical to isolate diastereomerically pure products .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% by area under the curve) .
  • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., J2,3J_{2,3} and J4,5J_{4,5}) and NOE interactions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ = ~435.4 g/mol based on C19 _{19}H26 _{26}N2 _2O6 _6) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence conformational stability in solution?

  • Methodological Answer : The 2R,4S configuration imposes torsional strain, favoring a twisted envelope conformation. Use dynamic NMR experiments (variable-temperature 1H^1H-NMR) to study ring puckering and rotational barriers. Compare with computational models (DFT or MD simulations) to correlate observed chemical shifts with predicted conformers . The Boc and Cbz groups sterically hinder free rotation, stabilizing specific conformations critical for peptide backbone mimicry .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the Cbz group under acidic/basic conditions. Store under inert gas (N2 _2/Ar) at –20°C in anhydrous DMF or DMSO. Monitor degradation via TLC (silica gel, EtOAc/hexanes) or LC-MS for free amine formation. Avoid prolonged exposure to light, as UV irradiation may cleave the Boc group .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) often stem from residual solvents, diastereomeric impurities, or rotameric equilibria. Strategies include:
  • Solvent Screening : Use deuterated DMSO or CDCl3 _3 to minimize solvent effects.
  • Decoupling Experiments : Identify scalar couplings contributing to signal splitting.
  • Chiral Derivatization : Convert the compound to a diastereomeric mixture (e.g., using Mosher’s acid) for unambiguous stereochemical assignment .

Q. What role does this compound play in designing peptidomimetic inhibitors?

  • Methodological Answer : The rigid pyrrolidine scaffold mimics proline residues in peptides, enhancing metabolic stability. The Cbz-protected amine serves as a handle for further functionalization (e.g., coupling to kinase-targeting motifs via amide bonds). In drug discovery, this compound is a key intermediate for synthesizing protease inhibitors or allosteric modulators, as demonstrated in kinase inhibitor derivatization .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in multi-step syntheses?

  • Methodological Answer : Low yields often arise from incomplete protection/deprotection or side reactions (e.g., racemization). Optimize reaction conditions:
  • Temperature Control : Perform Cbz coupling at 0–4°C to minimize epimerization.
  • Catalyst Screening : Use DMAP or HOAt to improve carbodiimide-mediated activation .
  • Workup Refinement : Quench reactions with aqueous NH4 _4Cl to remove excess reagents before extraction .

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